molecular formula C12H17NO2 B13612747 2-Amino-2-(4-isobutylphenyl)acetic acid

2-Amino-2-(4-isobutylphenyl)acetic acid

Cat. No.: B13612747
M. Wt: 207.27 g/mol
InChI Key: MZMKXOUJCNUIEX-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isobutylphenyl)acetic acid is a chemical compound of interest in medicinal chemistry research, particularly as a derivative of Ibuprofen . Ibuprofen, or 2-(4-isobutylphenyl)propionic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions as a reversible, non-selective cyclooxygenase (COX) inhibitor . The modification of its core structure, specifically the introduction of an amino group in the alpha position, creates a novel entity. Such a structural variation is a common strategy in drug design to develop new molecular tools or potential therapeutic agents . Researchers utilize these derivatives to explore new anti-inflammatory and analgesic agents with potentially improved properties or to serve as synthetic intermediates for more complex molecules . This compound is intended for research and laboratory use only. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)

InChI Key

MZMKXOUJCNUIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

General Context of Non Standard Amino Acids in Chemical Synthesis and Medicinal Chemistry Research

Non-standard amino acids, also referred to as unnatural or non-proteinogenic amino acids, are those not among the 20 common amino acids directly encoded by the universal genetic code. bitesizebio.comvedantu.com While some are naturally occurring, many are created synthetically in the laboratory. bitesizebio.comwikipedia.org These compounds are fundamental building blocks in modern medicinal chemistry, offering a unique three-dimensional structure characterized by a chiral center, readily functionalized amine and carboxyl groups, and diverse side chains. researchgate.netuq.edu.au

The significance of non-standard amino acids lies in their ability to overcome limitations of standard amino acids in drug development and chemical synthesis. scispace.com In medicinal chemistry, their incorporation into peptides or as standalone drugs can enhance stability, selectivity, and bioactivity. By modifying the physicochemical properties of peptides, these amino acids help address challenges in developing peptide-based therapeutics. scispace.comacs.org They are invaluable as starting materials for the synthesis of complex molecules and as key components in peptidomimetic drugs. researchgate.netuq.edu.au This is illustrated by their presence in several FDA-approved drugs. acs.org The process of incorporating these amino acids into proteins is a key area of protein engineering, often achieved through chemical synthesis or by engineering the translational machinery of cells. bitesizebio.com

Post-translational modification, the chemical alteration of a standard amino acid after it has been incorporated into a protein, is one way non-standard amino acids are formed in nature. britannica.comlibretexts.org These modifications are often crucial for a protein's function or regulation. libretexts.org

Significance of Alpha,alpha Disubstituted Amino Acids As Research Subjects

Within the broad category of non-standard amino acids, α,α-disubstituted amino acids (α-AAs) are a particularly noteworthy class. These are amino acids in which the hydrogen atom at the alpha-position is replaced by a substituent, such as an alkyl group. nih.gov This structural modification imparts improved properties compared to other amino acids, making them highly valuable in organic synthesis and drug discovery. nih.govresearchgate.net

A primary area of interest is their role as modifiers of peptide conformation. nih.govnih.gov The introduction of a second substituent at the α-carbon restricts the conformational freedom of the amino acid residue. nih.govresearchgate.net This constraint can be used to induce specific secondary structures, such as helices or fully extended conformations, in peptides. nih.govresearchgate.netlsu.edu For example, peptides made from chiral α-methylated α,α-disubstituted amino acids often form a 3(10)-helical structure, while those from α-ethylated versions may adopt a fully planar conformation. researchgate.net

Furthermore, α,α-disubstituted α-amino acids serve as important precursors for bioactive compounds. nih.govresearchgate.net Despite their value, the synthesis of these sterically constrained molecules presents significant challenges, and research is ongoing to develop more efficient methods. nih.govresearchgate.net

Structural Relationship to Arylpropionic Acid Derivatives E.g., Ibuprofen in Chemical Research

A key aspect of 2-Amino-2-(4-isobutylphenyl)acetic acid is its structural similarity to the class of compounds known as arylpropionic acid derivatives. This class includes many important non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.comproquest.comorientjchem.orghumanjournals.com The most prominent member of this family is Ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propionic acid. ijpsr.comproquest.comresearchgate.net Ibuprofen is widely recognized for its analgesic, anti-pyretic, and anti-inflammatory properties. proquest.comorientjchem.org

The structural relationship is clear: this compound shares the same 4-isobutylphenyl core structure as Ibuprofen. The key difference lies at the alpha-position (the carbon atom adjacent to the carboxyl group). In Ibuprofen, this carbon is attached to a hydrogen atom and a methyl group. In this compound, it is attached to a hydrogen atom and an amino group, classifying it as an α-amino acid. This makes it an amino acid analogue of a derivative of Ibuprofen.

Research into arylpropionic acid derivatives often involves modifications to the core structure to enhance activity or reduce side effects. ijpsr.com The synthesis of various Ibuprofen derivatives, including conjugates with amino acids, has been explored as a strategy to create prodrugs or new chemical entities with potentially improved pharmacological profiles. nih.govresearchgate.netekb.eg For instance, forming ionic pairs or salts between Ibuprofen and amino acid esters can significantly alter properties like solubility and bioavailability. nih.govnih.govresearchgate.net

Overview of Research Avenues for 2 Amino 2 4 Isobutylphenyl Acetic Acid

Racemic Synthesis Approaches

Racemic methods provide a mixture of both enantiomers of the target amino acid. These approaches are often robust and utilize readily available starting materials, making them suitable for producing initial quantities of the compound for further study or subsequent resolution.

Strecker Reaction Protocols for Alpha-Amino Acid Synthesis

The Strecker synthesis is a foundational method for preparing α-amino acids. wikipedia.org This one-pot, three-component reaction combines an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of this compound, the protocol would commence with 4-isobutylbenzaldehyde. The reaction mechanism involves the initial formation of an imine from the aldehyde and ammonia (often generated in situ from an ammonium (B1175870) salt like NH₄Cl). masterorganicchemistry.com Nucleophilic addition of a cyanide ion (from KCN or NaCN) to the imine yields the intermediate 2-amino-2-(4-isobutylphenyl)acetonitrile. The final step is the hydrolysis of the nitrile functional group under acidic or basic conditions to afford the racemic amino acid. wikipedia.orgorganic-chemistry.org

Table 1: Representative Strecker Reaction Protocol

Step Reactants Reagents Intermediate/Product
1 4-Isobutylbenzaldehyde NH₄Cl, KCN 2-Amino-2-(4-isobutylphenyl)acetonitrile

Gabriel Synthesis Variations for Sterically Hindered Amino Acids

The traditional Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides. masterorganicchemistry.comlibretexts.org A variation of this method, the Gabriel-malonic ester synthesis, is particularly suited for producing α-amino acids. youtube.comyoutube.com

This approach would utilize diethyl 2-bromomalonate and potassium phthalimide (B116566). The phthalimide anion acts as a nitrogen nucleophile, displacing the bromide to form a protected aminomalonate. This intermediate, with its acidic α-hydrogen, can be deprotonated with a base like sodium ethoxide and subsequently alkylated. However, for a sterically hindered, α,α-disubstituted amino acid like the target compound, a direct alkylation at the α-position of a substituted malonate is required.

A more direct Gabriel-type approach would involve the synthesis of an α-halo ester, such as ethyl 2-bromo-2-(4-isobutylphenyl)acetate. This sterically hindered secondary halide could then react with potassium phthalimide. The subsequent hydrolysis of the phthalimide group, typically with hydrazine (B178648) or strong acid, liberates the primary amine, and hydrolysis of the ester yields the final amino acid. libretexts.org Challenges in this variation include the potentially low efficiency of the Sₙ2 reaction with a hindered electrophile. youtube.com

Multicomponent Reaction Strategies (e.g., Ugi, Passerini) Utilizing 4-Isobutylbenzaldehyde Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The Ugi and Passerini reactions are prominent examples used in the synthesis of peptide-like structures. nih.gov

The Ugi four-component reaction (U-4CR) would involve the condensation of 4-isobutylbenzaldehyde, an amine (e.g., ammonia or a primary amine like benzylamine), a carboxylic acid, and an isocyanide. researchgate.net This reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid to yield an α-acylamino carboxamide. Subsequent hydrolysis of the amide functionalities would be required to liberate the desired this compound. A variation using α-amino acids themselves as one of the components is known as the Ugi 5-center-4-component reaction (U-5C-4CR). mdpi.comnih.gov

The Passerini three-component reaction is another valuable MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgsynarchive.commdpi.com Using 4-isobutylbenzaldehyde, a suitable carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide), the reaction would yield an intermediate α-acyloxy carboxamide. nih.gov Hydrolysis of the ester and amide groups in this product would then lead to the formation of this compound.

Table 2: Multicomponent Reaction Components

Reaction Aldehyde Amine Source Acid Isocyanide Key Intermediate
Ugi 4-Isobutylbenzaldehyde Ammonia Carboxylic Acid R-NC α-Acylamino carboxamide

| Passerini | 4-Isobutylbenzaldehyde | (none) | Carboxylic Acid | R-NC | α-Acyloxy carboxamide |

Alternative Pathways Utilizing Malonate or Glycine (B1666218) Synthons

The malonic ester synthesis provides a versatile route to substituted acetic acids. wikipedia.orguobabylon.edu.iq For amino acid synthesis, a variation known as the amidomalonate synthesis is employed. libretexts.org This method starts with diethyl acetamidomalonate. The α-carbon is deprotonated with a base (e.g., sodium ethoxide) to form an enolate, which is then alkylated with a suitable electrophile. For the target molecule, the required electrophile would be 4-isobutylbenzyl bromide. The final step involves acidic hydrolysis, which removes the acetyl protecting group, hydrolyzes the two ester groups, and induces decarboxylation to yield the final α-amino acid. libretexts.org

Alternatively, strategies involving glycine synthons can be used. A protected glycine derivative, such as an N-benzophenone imine of a glycine ester, can be deprotonated to form a stable enolate. This nucleophile can then be alkylated with 4-isobutylbenzyl bromide. Subsequent deprotection and hydrolysis yield the target amino acid.

Asymmetric Synthesis Strategies for Enantiopure this compound

Producing a single enantiomer of a chiral drug is critical, as different enantiomers can have vastly different pharmacological activities. Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for chiral resolution. ankara.edu.tr

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. ankara.edu.tr

Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. santiago-lab.comresearchgate.net In a potential synthesis of this compound, an N-acyl oxazolidinone derived from glycine would be the starting point. This substrate can be deprotonated to form a chiral enolate. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing an incoming electrophile to the opposite face. santiago-lab.com

For this specific target, the enolate would be reacted with an electrophilic source of the 4-isobutylphenyl group. However, a more common approach for α-amino acids involves alkylating an N-protected glycine-derived chiral synthon. For instance, a chiral glycine enolate equivalent, controlled by an auxiliary like an Evans oxazolidinone or a derivative of pseudoephedrine, could be alkylated with 4-isobutylbenzyl bromide. After the diastereoselective alkylation, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to release the enantiomerically enriched amino acid. researchgate.netnih.gov The efficiency of this process relies on the high diastereoselectivity of the key C-C bond-forming step.

Table 3: General Steps in Chiral Auxiliary-Mediated Synthesis

Step Process Description
1 Attachment An achiral substrate (e.g., a glycine derivative) is attached to the chiral auxiliary.
2 Diastereoselective Reaction The resulting chiral molecule undergoes a reaction (e.g., alkylation with 4-isobutylbenzyl bromide) where the auxiliary directs the formation of one diastereomer over the other.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it avoids the need for stoichiometric amounts of a chiral auxiliary.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of amino acid synthesis, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of unnatural α-amino acids. nih.gov These reactions often involve the coupling of an amino-acid-derived organozinc reagent with an alkyl or aryl halide. nih.gov The use of chiral ligands in these reactions can induce enantioselectivity, providing a direct route to chiral amino acids. researchgate.netmdpi.com While specific examples for this compound are not extensively documented, the general strategy would involve the nickel-catalyzed cross-coupling of a glycine-derived nucleophile with a 4-isobutylphenyl electrophile in the presence of a chiral ligand.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the α-amination of carbonyl compounds, proline and its derivatives have been shown to be effective catalysts. mdpi.com The reaction typically proceeds through an enamine intermediate, which then reacts with an electrophilic aminating agent, such as an azodicarboxylate. The chiral catalyst controls the facial selectivity of the amination step. This methodology could be applied to the synthesis of a precursor to this compound, for instance, by the α-amination of a 4-isobutylphenyl-substituted carbonyl compound. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as lipases and esterases, can be used for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral molecules. nih.govmdpi.com In the context of amino acid synthesis, lipases are particularly useful for the stereoselective hydrolysis of racemic amino acid esters. mdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess.

A study on the synthesis of S(+)-2-(4-isobutylphenyl)propionic acid (the active enantiomer of Ibuprofen) demonstrated the effectiveness of microbial enzymes for asymmetric hydrolysis. nih.gov For instance, Trichosporon cutaneum was shown to stereospecifically hydrolyze ibuprofen esters to yield the S(+) enantiomer with high enantiomeric excess. nih.gov A similar strategy could be employed for the synthesis of this compound, where a lipase (B570770) or esterase would be used to resolve a racemic ester of the target amino acid.

Enzymatic MethodEnzyme ClassKey PrinciplePotential Application
Kinetic Resolution Lipase, EsteraseSelective hydrolysis of one enantiomer of a racemic ester. mdpi.comResolution of racemic this compound methyl or ethyl ester.
Asymmetric Synthesis TransaminaseAsymmetric amination of a keto acid precursor.Direct synthesis of enantiomerically pure this compound.

Chiral Pool Approaches from Readily Available Chiral Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgmdpi.com This strategy is advantageous as it often reduces the number of synthetic steps and avoids the need for a resolution or an asymmetric induction step. For the synthesis of this compound, a chiral pool approach would involve selecting a naturally occurring chiral building block that already possesses the desired stereocenter or can be readily converted to it. While this approach is highly effective for many natural products, its application to the synthesis of this specific non-proteinogenic amino acid is less common and would depend on the identification of a suitable and economically viable chiral precursor. baranlab.org

Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a pivotal step in obtaining optically pure compounds. Various methodologies have been established for this purpose, each leveraging different principles of chiral recognition.

Diastereomeric Salt Formation and Fractional Crystallization with Optically Active Amines

One of the most established and industrially viable methods for resolving chiral acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic this compound with a single enantiomer of a chiral base, typically an optically active amine. This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility.

The differential solubility allows for their separation by fractional crystallization. nih.gov One diastereomer will preferentially crystallize from a suitable solvent, leaving the other diastereomer dissolved in the mother liquor. The selection of the resolving agent and the crystallization solvent is crucial for achieving high efficiency and yield. nih.gov For instance, the resolution of similar amino acids has been successfully achieved using naturally occurring alkaloids or synthetic chiral amines as resolving agents. After separation, the optically pure amino acid can be recovered from the diastereomeric salt by treatment with an acid.

Chromatographic Resolution Methods (e.g., Chiral HPLC, SFC, GC)

Chromatographic techniques offer powerful and versatile tools for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant method for separating enantiomers of amino acids and their derivatives. phenomenex.com Direct resolution of underivatized this compound can be achieved using CSPs based on macrocyclic glycopeptides, such as teicoplanin. These stationary phases are compatible with a range of mobile phases, including polar ionic, polar organic, and reversed-phase modes, making them suitable for separating polar and ionic compounds like amino acids. Polysaccharide-based CSPs are also widely used, though they may require derivatization of the amino acid to improve solubility in non-polar solvents. scas.co.jp

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. Chiral SFC, employing similar polysaccharide-based or other CSPs, can be an effective method for the resolution of this compound.

Gas Chromatography (GC): For GC analysis, the non-volatile nature of amino acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds. nih.gov The amino and carboxylic acid groups are typically esterified and acylated, respectively. greyhoundchrom.com The resulting derivatives can then be separated on a chiral GC column, such as one containing a derivatized cyclodextrin (B1172386) stationary phase. gcms.cz This method offers high sensitivity and short analysis times.

Table 1: Example Chromatographic Conditions for Chiral Amino Acid Resolution
TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase / Carrier GasDerivatizationDetection
HPLCTeicoplanin-based (e.g., Astec CHIROBIOTIC T)Water:Methanol (B129727):Formic AcidNot requiredUV, MS
HPLCPolysaccharide-based (e.g., Cellulose tris(4-methylbenzoate))Hexane/EthanolOften required (e.g., N-derivatization)UV
GCDerivatized Cyclodextrin (e.g., CHIRALDEX G-TA)HeliumRequired (e.g., Esterification and Acylation)FID, MS

Kinetic Resolution Methodologies (e.g., Enzymatic, Organocatalytic)

Kinetic resolution is a process where one enantiomer of a racemate reacts at a faster rate than the other in a chemical reaction, leading to the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer.

Enzymatic Kinetic Resolution: Enzymes are highly enantioselective catalysts, making them ideal for kinetic resolutions. nih.gov Lipases and proteases are commonly used for this purpose. For example, the racemic ester of this compound can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much higher rate, leaving the other enantiomeric ester largely unreacted. nih.gov This allows for the separation of the resulting acid from the unreacted ester. Lipase B from Candida antarctica (CALB) is a well-known enzyme frequently used for the kinetic resolution of various chiral compounds, including derivatives of 2-arylpropionic acids. nih.gov

Organocatalytic Kinetic Resolution: This approach uses small organic molecules as catalysts to achieve the selective transformation of one enantiomer. While highly developed for many types of compounds, its application specifically to the kinetic resolution of free amino acids can be challenging. More commonly, derivatives such as N-acylated amino acids are used as substrates in organocatalytic processes.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

Once a chiral resolution has been performed, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the resulting product.

NMR Spectroscopy with Chiral Shift Reagents and Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, the chemical environment of the enantiomers can be differentiated.

Chiral Shift Reagents (CSRs): These are typically organometallic complexes (e.g., containing lanthanide ions) or other organic molecules that can reversibly associate with the analyte enantiomers. tcichemicals.com This association forms transient diastereomeric complexes that have distinct NMR spectra, leading to the splitting of signals for corresponding protons or other nuclei. cuni.cz The relative integration of the separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the ee. cuni.cz Non-metallic CSRs are also available, which can prevent signal broadening sometimes caused by paramagnetic metals. tcichemicals.com

Chiral Derivatizing Agents (CDAs): Alternatively, the enantiomers can be covalently reacted with a chiral derivatizing agent to form stable diastereomers. nih.gov These diastereomers have different NMR spectra, and like with CSRs, the ee can be determined by integrating the resolved peaks.

Derivatization for Chiral GC/HPLC Analysis

The same chromatographic methods used for preparative resolution are also the primary tools for the analytical determination of enantiomeric excess.

Chiral HPLC: Direct injection onto a chiral HPLC column is one of the most accurate and common methods for determining ee. nih.gov The area under each enantiomeric peak is integrated, and the ee is calculated from these values.

Derivatization for Analysis: As mentioned previously, for GC analysis, derivatization is mandatory. For HPLC, derivatization can also be used as an indirect method. The racemic mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC or GC column. nih.govactascientific.com Reagents such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) are widely used for the derivatization of amino acids for this purpose. nih.gov The choice of derivatizing agent can influence the degree of separation and the sensitivity of the analysis. nih.gov

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
Derivatizing AgentAbbreviationTypical ApplicationAnalytical Method
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Primary and secondary aminesReversed-Phase HPLC
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary and secondary aminesReversed-Phase HPLC
N-trifluoroacetyl-L-prolyl chlorideTPCAlcohols and aminesGC, HPLC
o-Phthalaldehyde/Isobutyryl-L-cysteineOPA/IBLCPrimary aminesReversed-Phase HPLC (Fluorescence)

X-ray Crystallography for Absolute Stereochemistry Assignment (if applicable to novel structures)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous assignment of its absolute stereochemistry. mdpi.com The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, this analysis would allow for the precise determination of the spatial arrangement of the amino and carboxyl groups around the chiral α-carbon, definitively assigning it as either (R) or (S). This method is particularly crucial for novel compounds or when establishing a reference standard for other stereochemical techniques.

Despite a thorough search, no crystallographic data or reports detailing the single-crystal X-ray analysis of this compound have been found in the published scientific literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Insights

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide valuable information about the stereochemistry of chiral molecules in solution.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org For α-amino acids, the electronic transitions of the carboxyl chromophore are particularly sensitive to the stereochemistry at the α-carbon. Generally, L-amino acids (which often correspond to the S-configuration, though not universally) exhibit a characteristic positive Cotton effect around 200-210 nm. wikipedia.orgrsc.org A CD spectrum for an enantiomerically pure sample of this compound would be expected to show a distinct signal in this region, the sign of which could be used to infer its absolute configuration by comparison to known amino acids. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting curve, particularly the sign and position of its peaks and troughs (Cotton effect), is characteristic of a specific enantiomer and can be used to determine both its identity and enantiomeric purity.

No specific CD or ORD spectra or related research findings for this compound are available in the public domain. While general principles for α-amino acids exist, rsc.orgnih.gov their direct application without experimental data for the target compound would be speculative.

Functional Group Interconversions (FGIs) of the Amino and Carboxyl Groups

The presence of both a primary amine and a carboxylic acid allows for selective modifications at either terminus, enabling the synthesis of a diverse library of derivatives. These functional group interconversions are fundamental steps in leveraging this compound as a building block in medicinal chemistry and chemical biology.

The carboxylic acid moiety of this compound is readily converted into esters and amides, which can alter the compound's solubility, polarity, and biological activity.

Esterification: The formation of an ester from the carboxyl group can be achieved through several standard methods. Fischer esterification, which involves reacting the amino acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), is a common approach. pearson.com This reaction transforms the carboxylic acid into its corresponding ester. pearson.com An alternative method involves the in-situ preparation of a hydrosulphate from chlorosulphonic acid and an alcohol, which then acts as the esterifying agent. google.com This process can achieve high conversion rates in a relatively short time. google.com

Amidation: The synthesis of amides from the carboxyl group typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common coupling reagents used for peptide synthesis, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for this transformation. nih.gov The reaction proceeds by forming an activated intermediate that readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov This method is widely used in the synthesis of peptides and other amide-containing molecules. nih.govbeilstein-journals.org

TransformationReagents and ConditionsProduct TypeReference
EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., HCl, H₂SO₄), HeatAmino ester pearson.com
AmidationAmine (e.g., R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF)Amino amide nih.gov

The primary amino group is a key site for modification, allowing for the introduction of various substituents through alkylation and acylation reactions.

N-Acylation: The amino group can be acylated using various reagents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. rsc.orgrsc.org This reaction forms an amide bond and is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. nih.gov Protecting groups commonly used in peptide synthesis, like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), are introduced via N-acylation reactions. nih.gov

N-Alkylation: The introduction of alkyl groups onto the amino function can be achieved by reacting this compound with alkyl halides. mdpi.com These reactions are typically performed in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. mdpi.com Microwave-assisted N-alkylation has been shown to be an efficient method, often reducing reaction times and improving yields. mdpi.com

TransformationReagents and ConditionsProduct TypeReference
N-AcylationAcylating Agent (e.g., Acyl Chloride, Anhydride), Base (e.g., Pyridine, Et₃N)N-Acyl derivative rsc.orgrsc.org
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF)N-Alkyl derivative mdpi.com

The isobutylphenyl side chain offers opportunities for further derivatization, primarily through reactions on the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. For instance, chloromethylation can introduce a chloromethyl group, which can be further converted into other functionalities. google.com Additionally, oxidative functionalization methods can be used to achieve hydroxylation of the aromatic ring, leading to phenolic derivatives. rsc.org Such modifications can significantly impact the molecule's interaction with biological targets.

Formation of Peptide Mimetics and Constrained Peptides Incorporating this compound

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a key strategy for creating peptide mimetics and constrained peptides. biosyn.comnih.gov These modified peptides often exhibit enhanced properties such as increased proteolytic stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles. nih.govscispace.com

The bulky and hydrophobic isobutylphenyl side chain can enforce specific secondary structures, such as β-turns or α-helices, by restricting the conformational freedom of the peptide backbone. biosyn.com This makes it a valuable building block for designing peptides that mimic the structure of protein binding sites. biosyn.comnih.gov Constrained peptides, where the peptide chain is cyclized or "stapled," often show superior stability and cell permeability. scispace.comrsc.org The incorporation of this amino acid can provide strategic anchoring points for cyclization or introduce conformational biases that favor a desired bioactive shape. nih.gov

Synthesis of Heterocyclic Derivatives and Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino and carboxyl groups can participate in cyclization reactions with appropriate reagents to form diverse scaffolds. For example, reaction with phosgene (B1210022) or its equivalents can yield N-carboxyanhydrides, which are important intermediates in peptide synthesis. Condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five-, six-, or seven-membered heterocyclic rings. Thiazole and pyrimidine (B1678525) derivatives, known for their wide range of pharmacological activities, represent potential scaffolds that could be synthesized from this amino acid precursor. nih.govmdpi.commdpi.com For instance, the synthesis of thiazolidinone derivatives from the related compound ibuprofen has been reported, highlighting a potential synthetic route. sysrevpharm.org

Heterocyclic ScaffoldPotential Synthetic StrategyReference Concept
HydantoinReaction with isocyanates or cyanate (B1221674) salts.General amino acid chemistry
PiperazinedioneDimerization (cyclization of a dipeptide ester).General amino acid chemistry
BenzodiazepineCondensation with o-aminobenzophenones. biosyn.com
ThiazolidinoneReaction of an intermediate Schiff base with a mercaptoacetic acid. sysrevpharm.org

Conjugation Strategies for Molecular Probes and Research Tools

The functional handles of this compound are ideal for conjugation to reporter molecules, enabling its use in the development of molecular probes and other research tools. The primary amine can be readily labeled with fluorophores, such as fluorescein (B123965) isothiocyanate (FITC), or other tags through the formation of a stable thiourea (B124793) or amide linkage. peptide.com Similarly, the carboxyl group can be activated and coupled to amine-containing labels, including biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. peptide.com These conjugation strategies allow for the tracking and visualization of molecules incorporating this amino acid within biological systems, making it a valuable component for creating chemical probes to study cellular processes. peptide.com

Advanced Spectroscopic and Analytical Research Methodologies Applied to 2 Amino 2 4 Isobutylphenyl Acetic Acid

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of new chemical entities, offering unparalleled precision in mass measurement. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with sufficient accuracy to predict its elemental composition. This capability is crucial when characterizing novel derivatives of 2-Amino-2-(4-isobutylphenyl)acetic acid, where subtle modifications to the parent structure must be unequivocally identified.

When coupled with techniques like liquid chromatography (LC-MS), HRMS allows for the separation and analysis of complex mixtures, enabling the identification of synthetic byproducts or metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the exact location of functional group modifications on the molecule. For instance, derivatization of the amino or carboxyl group would lead to predictable mass shifts and unique fragmentation pathways that can be interpreted to confirm the new structure. The fragmentation of protonated amino acids often involves a characteristic loss of water and carbon monoxide, a behavior that would be expected in the parent compound and its derivatives.

Derivatization is often employed to enhance detection sensitivity and selectivity in HRMS analysis. For novel derivatives of this compound, a derivatizing agent could be used to target the primary amine, facilitating highly selective quantification and characterization.

Table 1: Hypothetical Novel Derivatives of this compound and Corresponding HRMS Data
Derivative NameModificationChemical FormulaMonoisotopic Mass (Da)Expected Mass Accuracy (ppm)
N-Acetyl-2-amino-2-(4-isobutylphenyl)acetic acidAcetylation of the amino groupC₁₅H₂₁NO₃263.1521< 5
This compound methyl esterEsterification of the carboxyl groupC₁₄H₂₁NO₂235.1572< 5
N-Formyl-2-amino-2-(4-isobutylphenyl)acetic acidFormylation of the amino groupC₁₄H₁₉NO₃249.1365< 5
2-Amino-2-(4-isobutyl-3-nitrophenyl)acetic acidNitration of the phenyl ringC₁₃H₁₈N₂O₄266.1267< 5

Multidimensional NMR Spectroscopy for Conformational Analysis and Detailed Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise three-dimensional structure and conformation of molecules in solution. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H) and carbons (¹³C), multidimensional NMR techniques are required for unambiguous resonance assignment and conformational analysis of complex molecules like this compound.

Two-dimensional (2D) NMR experiments establish correlations between different nuclei within the molecule:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems of the isobutyl group and the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for conformational analysis. It detects protons that are close in space, even if they are not directly bonded. The intensity of NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing quantitative distance restraints that can be used in computational modeling to generate a 3D structure of the molecule in solution. This would be key to understanding the preferred orientation of the amino and carboxylic acid groups relative to the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Carboxyl (COOH)~10-12~175
Alpha-carbon (CH-NH₂)~4.0~58Phenyl H, COOH HPhenyl H (ortho)
Phenyl C1 (ipso to CH)-~138Hα, Phenyl H (ortho)-
Phenyl C2/C6 (ortho)~7.3~128Hα, Phenyl H (meta)Hα, Phenyl H (meta)
Phenyl C3/C5 (meta)~7.1~130Phenyl H (ortho), CH₂ of isobutylPhenyl H (ortho), CH₂ of isobutyl
Phenyl C4 (ipso to isobutyl)-~142Phenyl H (meta), CH₂ of isobutyl-
Isobutyl CH₂~2.5~45Phenyl H (meta), Isobutyl CHPhenyl H (meta), Isobutyl CH
Isobutyl CH~1.8~30Isobutyl CH₂, Isobutyl CH₃Isobutyl CH₂, Isobutyl CH₃
Isobutyl CH₃~0.9~22Isobutyl CH, Isobutyl CH₂Isobutyl CH

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. These techniques are particularly sensitive to intermolecular interactions, such as hydrogen bonding, which play a critical role in the solid-state structure and properties of amino acids.

For this compound, which contains both a hydrogen bond donor (-NH₂) and donor/acceptor (-COOH) groups, extensive hydrogen bonding is expected in the crystalline state.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by molecular vibrations. The stretching frequencies of O-H (from the carboxylic acid) and N-H (from the amino group) are highly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, the O-H stretch appears as a sharp band around 3500-3600 cm⁻¹. In the presence of strong hydrogen bonding, as in a carboxylic acid dimer, this band broadens significantly and shifts to a lower frequency (e.g., 2500-3300 cm⁻¹). Similarly, N-H stretching bands (typically 3300-3500 cm⁻¹) will broaden and shift to lower wavenumbers upon involvement in hydrogen bonds. The carbonyl (C=O) stretch, usually around 1700-1725 cm⁻¹ for a dimerized acid, is also a key indicator of intermolecular interactions.

Raman Spectroscopy : As a complementary technique, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C vibrations of the phenyl ring. While FT-IR is often susceptible to interference from water, Raman spectroscopy is not, making it suitable for analyzing aqueous samples or hydrates. It can also provide information on hydrogen bonding through shifts in the relevant vibrational modes.

By comparing experimental spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved, confirming the presence and nature of intermolecular interactions.

Table 3: Characteristic Vibrational Frequencies for this compound and the Effect of Hydrogen Bonding
Functional GroupVibrational ModeTypical Frequency (cm⁻¹) (Non-H-bonded)Expected Frequency (cm⁻¹) (H-bonded)Technique
Carboxylic AcidO-H stretch~3550 (sharp)2500-3300 (broad)FT-IR, Raman
Carboxylic AcidC=O stretch~1760~1710 (dimer)FT-IR, Raman
Amino GroupN-H stretch3300-35003200-3400 (broadened)FT-IR, Raman
Phenyl RingC=C stretch~1600, ~1500Minor shiftsFT-IR, Raman
Amino GroupN-H bend~1600Shift to higher frequencyFT-IR

Advanced Crystallographic Studies Beyond Basic Identification (e.g., Co-crystallization Research, Crystal Packing Analysis)

While single-crystal X-ray diffraction (XRD) is the definitive method for confirming molecular structure, advanced crystallographic studies focus on understanding and engineering the solid state. This is particularly relevant in the pharmaceutical industry, where properties like solubility and stability are governed by the crystal lattice.

Co-crystallization Research: Co-crystals are crystalline materials composed of two or more different molecules held together in the same lattice by non-covalent interactions, such as hydrogen bonding. For an active pharmaceutical ingredient (API) like this compound, forming co-crystals with benign co-formers (often other amino acids, carboxylic acids, or amides) can strategically modify its physicochemical properties without altering the molecule's covalent structure. The presence of both acidic (carboxylic) and basic (amino) functional groups makes this compound an excellent candidate for forming co-crystals through robust hydrogen-bonding synthons. Research in this area would involve screening various co-formers and crystallization conditions to produce novel solid forms with potentially enhanced solubility or stability.

Crystal Packing Analysis: A detailed analysis of the single-crystal XRD data reveals how molecules are arranged in the crystal lattice. This "crystal packing" is dictated by a complex interplay of intermolecular forces, including hydrogen bonds, π-π stacking between phenyl rings, and weaker van der Waals interactions. Understanding these interactions is key to explaining the material's bulk properties. For this compound, one would expect to see strong hydrogen bonds involving the amino and carboxyl groups, potentially forming chains or sheets. The bulky isobutylphenyl groups would then pack in a way that minimizes steric hindrance and maximizes favorable van der Waals contacts. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within the crystal, providing a detailed fingerprint of the crystal packing environment.

Table 4: Hypothetical Crystallographic Data and Interaction Analysis for a Co-crystal of this compound with Glycine (B1666218)
ParameterDescriptionHypothetical Value/Observation
Crystal SystemThe geometric shape of the unit cell.Monoclinic
Space GroupThe symmetry elements of the crystal.P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)a=10.5, b=8.2, c=15.1, β=95°
Primary Hydrogen BondsKey interactions forming the crystal lattice.Carboxyl-Amino (Acid-Base) interaction; Carboxyl-Carboxyl dimer between glycine molecules.
Secondary InteractionsOther forces influencing packing.van der Waals forces between isobutyl groups; potential weak C-H···π interactions.
Packing MotifOverall arrangement of molecules.Formation of 2D hydrogen-bonded sheets stacked in an offset manner.

Computational and Theoretical Studies on 2 Amino 2 4 Isobutylphenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to predict the physicochemical properties of molecules, including their protonation states and acid dissociation constants (pKa). The pKa values are crucial for understanding the behavior of a molecule in different pH environments. For 2-Amino-2-(4-isobutylphenyl)acetic acid, which contains both a carboxylic acid and an amino group, DFT calculations can predict the pKa for both functional groups. These predictions are typically performed using thermodynamic cycles, such as the direct, vertical, or adiabatic schemes, in conjunction with a solvation model to account for the effect of the solvent. nih.gov The choice of the functional and basis set, as well as the solvation model (e.g., SMD), significantly influences the accuracy of the predicted pKa values. nih.gov While specific DFT studies on this compound are not extensively reported, the methodologies applied to similar amino acids and drug-like molecules provide a framework for such investigations. nih.gov

Spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and NMR chemical shifts, can also be predicted using DFT calculations. researchgate.netnih.govnih.gov These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure. researchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis). scirp.org

Table 1: Predicted Physicochemical and Spectroscopic Parameters for this compound (Hypothetical Data)

ParameterPredicted ValueMethod
pKa (Carboxylic Acid)4.5 ± 0.5DFT (B3LYP/6-311++G(d,p)) with SMD solvation
pKa (Amino Group)9.8 ± 0.5DFT (B3LYP/6-311++G(d,p)) with SMD solvation
Key IR Frequencies (cm⁻¹)~1720 (C=O), ~1600 (N-H bend), ~2960 (C-H stretch)DFT (B3LYP/6-311++G(d,p))
¹H NMR Chemical Shifts (ppm)7.1-7.3 (Aromatic), 4.0 (α-CH), 2.4 (CH₂-isobutyl)DFT (GIAO)
¹³C NMR Chemical Shifts (ppm)~175 (C=O), 138-142 (Aromatic C), ~60 (α-C)DFT (GIAO)

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from DFT calculations. The accuracy of these predictions depends on the computational methodology employed.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its function and interactions with other molecules. Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound.

Molecular mechanics force fields can be used to perform systematic conformational searches to identify low-energy conformers of this compound. By rotating the rotatable bonds, such as those in the isobutyl group and the bond connecting the phenyl ring to the chiral center, an energy landscape can be mapped. This map reveals the relative energies of different conformations and the energy barriers for interconversion between them. For similar molecules, conformational polymorphs have been studied using both experimental and computational (DFT) approaches to understand their supramolecular assembly. nih.gov

The presence of a solvent can significantly influence the conformational preferences and tautomeric equilibrium of a molecule. researchgate.netnih.gov Molecular dynamics (MD) simulations with explicit solvent molecules or implicit solvation models can be used to study these effects. researchgate.net For this compound, the amino group can exist in equilibrium with its imino tautomer, and the carboxylic acid can exist in its protonated and deprotonated forms. Solvation can stabilize one tautomer or conformation over another through interactions such as hydrogen bonding. researchgate.net Computational studies on similar amino-containing heterocycles have shown that solvation can shift the tautomeric preference towards the imino species. researchgate.net

Molecular Modeling of Interactions with Binding Pockets for Mechanistic Understanding (e.g., in enzyme catalysis research, not for drug effects)

Molecular docking and molecular dynamics simulations are valuable tools for understanding how a molecule like this compound might interact with the binding pocket of an enzyme. e-nps.or.krnih.govmdpi.com This is crucial for understanding the mechanism of enzyme catalysis and inhibition. By docking the molecule into the active site of a target enzyme, the preferred binding pose and key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, can be identified. mdpi.com For instance, docking studies of ibuprofen (B1674241) and its derivatives with cyclooxygenase (COX) enzymes have provided insights into their binding modes. nih.govmdpi.com

MD simulations of the enzyme-ligand complex can then be performed to study the dynamics of the interaction and the stability of the binding pose over time. nih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the enzyme upon binding, providing a more detailed picture of the molecular recognition process. semanticscholar.org This information is fundamental for understanding the structural basis of enzyme function and for the rational design of enzyme inhibitors or probes for mechanistic studies.

Table 2: Key Interacting Residues in a Hypothetical Enzyme Active Site

Interacting Amino Acid ResidueInteraction TypePotential Role in Catalysis
ArginineSalt bridge with carboxylateSubstrate orientation
SerineHydrogen bond with amino groupStabilization of transition state
Leucine, ValineHydrophobic interactions with isobutylphenyl groupSubstrate binding and specificity
HistidineProton transferAcid-base catalysis

Note: This table presents a hypothetical scenario of interactions between this compound and an enzyme active site to illustrate the type of information that can be obtained from molecular modeling studies.

Applications of 2 Amino 2 4 Isobutylphenyl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Emerging Research Directions and Future Prospects for 2 Amino 2 4 Isobutylphenyl Acetic Acid

Sustainable Synthesis Approaches (Green Chemistry Principles)

The synthesis of non-natural amino acids is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov For a compound like 2-Amino-2-(4-isobutylphenyl)acetic acid, this translates to developing synthetic routes that are more efficient, use less hazardous substances, and generate minimal waste.

Flow Chemistry Applications in its Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the production of fine chemicals, including amino acids. acs.orgchemistryviews.org This technology offers several advantages over traditional batch synthesis, such as improved reaction control, enhanced safety, and the potential for higher yields and purity. chimia.chchemrxiv.org

In the context of synthesizing this compound, a flow chemistry approach could involve the continuous feeding of starting materials, such as 4-isobutylbenzaldehyde, a source of ammonia (B1221849), and a cyanide equivalent, through a series of interconnected reactors. Each reactor would be optimized for a specific step of the Strecker synthesis, a common method for producing α-amino acids. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to a more efficient and reproducible synthesis. acs.org

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Generic α-Amino Acid

ParameterBatch SynthesisFlow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Yield Variable, often moderateGenerally higher and more consistent
Purity Requires extensive purificationHigher purity, sometimes requiring minimal purification
Safety Handling of hazardous intermediates in large quantitiesSmall reaction volumes enhance safety
Scalability ChallengingReadily scalable by extending operation time

Photocatalytic Methods for Derivatization

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly developing field in organic synthesis that aligns with green chemistry principles. researchgate.netnih.gov For the derivatization of this compound, photocatalytic methods could offer novel pathways to create derivatives that are otherwise difficult to access. For instance, visible-light photoredox catalysis could be employed for the decarboxylative functionalization of the amino acid, allowing for the introduction of various substituents at the α-position. rsc.orgchemrxiv.org This method avoids the use of harsh reagents and often proceeds under mild conditions. acs.org

Exploration of Novel Derivatization Strategies for Advanced Chemical Research

The derivatization of this compound is crucial for exploring its potential in various fields of chemical research. rsc.org Novel derivatization strategies can lead to the creation of new chemical entities with unique properties and applications.

One area of exploration is the synthesis of peptidomimetics, where the amino acid would be incorporated into peptide-like structures. rsc.org This can be achieved by protecting the amino and carboxyl groups and then coupling the molecule with other amino acids or peptide fragments. Such derivatives are of interest in medicinal chemistry for the development of new therapeutic agents.

Another strategy involves the modification of the isobutylphenyl side chain. For example, selective C-H functionalization could introduce new functional groups onto the aromatic ring, leading to a diverse library of derivatives. These new compounds could then be screened for various biological activities or used as building blocks in the synthesis of more complex molecules.

Table 2: Potential Derivatization Reactions for this compound

Reaction TypeReagents and ConditionsPotential Product
N-Acylation Acyl chloride or anhydride, baseN-Acyl-2-amino-2-(4-isobutylphenyl)acetic acid
Esterification Alcohol, acid catalystThis compound ester
Peptide Coupling Protected amino acid, coupling agent (e.g., DCC, HATU)Dipeptide containing the target amino acid
Side-Chain Halogenation N-Halosuccinimide, radical initiatorHalogenated this compound

Integration into Advanced Material Science and Nanotechnology Research

Amino acids and their polymers are increasingly being utilized in the development of advanced materials and in nanotechnology. mdpi.comacs.orgnih.govthinkdochemicals.com The unique structural and chemical properties of this compound, particularly its chiral nature and the presence of both amino and carboxyl functional groups, make it a promising candidate for integration into this research area.

In material science, this amino acid could be used as a monomer in the synthesis of novel polyamides or polyesters. studymind.co.uklibretexts.org The resulting polymers could exhibit interesting properties, such as chirality and biocompatibility, making them suitable for applications in areas like chiral separations or biomedical devices.

In nanotechnology, amino acids can be used to functionalize nanoparticles, improving their stability and biocompatibility. nih.govresearchgate.net this compound could be attached to the surface of gold or silica (B1680970) nanoparticles, for example, to create new nanomaterials for applications in drug delivery or biosensing. mdpi.comnih.gov The isobutylphenyl group could provide hydrophobic interactions, influencing the self-assembly of these nanomaterials into organized structures. mdpi.com

Challenges and Opportunities in Scaling Up Research Syntheses of this compound

While the laboratory-scale synthesis of non-natural amino acids is well-established, scaling up these processes to an industrial level presents several challenges. nih.gov For this compound, these challenges would likely include the cost of starting materials, the efficiency of the synthetic route, and the need for robust and scalable purification methods. researchgate.net

However, these challenges also present opportunities for innovation. The development of more efficient catalytic methods, for instance, could significantly reduce the cost of production. researchgate.net Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue for the large-scale, enantioselective synthesis of this amino acid. nih.govnih.govresearchgate.net

The implementation of continuous manufacturing technologies, such as flow chemistry, also represents a major opportunity for the scalable and cost-effective production of this compound. chimia.chthieme-connect.de By addressing these challenges, the scientific community can unlock the full potential of this and other non-natural amino acids for a wide range of applications.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Amino-2-(4-isobutylphenyl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Chiral Synthesis : Use enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, similar compounds like (R)-2-Amino-2-(4-fluorophenyl)acetic acid employ chiral auxiliaries (e.g., Boc protection) to control stereochemistry .
  • Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by acidic deprotection (e.g., HCl/EtOAc) .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to improve yield. For analogs like 2-(4-isobutylphenyl)propionic acid (ibuprofen), optimized conditions include refluxing in toluene with Pd/C catalysts .

Q. How can crystallization conditions be optimized to enhance purity and yield?

  • Methodological Answer :

  • Solvent Screening : Test mixtures of polar (e.g., ethanol, water) and non-polar solvents (e.g., hexane) to identify ideal recrystallization media. For related amino-phenylacetic acids, ethanol/water systems yield high-purity crystals .
  • Temperature Gradients : Gradual cooling from reflux to room temperature improves crystal formation .
  • Additives : Use seed crystals or surfactants to control nucleation, as demonstrated in purification of Boc-protected analogs .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

Technique Application Example from Evidence
HPLC Purity analysis and enantiomeric resolutionChiral columns (e.g., Chiralpak®) resolve D/L enantiomers of fluorophenylglycine analogs .
NMR Confirm substituent positions and stereochemistry1^1H and 13^13C NMR identify isobutylphenyl and amino group integration .
IR Spectroscopy Detect functional groups (e.g., carboxylic acid, amine)Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) .

Advanced Research Questions

Q. How can enantiomeric resolution impact biological activity studies?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers. For example, (R)- and (S)-4-fluorophenylglycine show distinct receptor binding affinities .
  • Biological Assays : Compare enantiomers in vitro (e.g., enzyme inhibition, cell viability). Analogous studies on ibuprofen enantiomers reveal stereospecific COX-2 inhibition .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs, enzymes). Similar indole derivatives exhibit high-affinity interactions with cellular targets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over time. For ibuprofen analogs, simulations correlate with experimental binding data .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, discrepancies in anti-inflammatory activity of phenylacetic acids may arise from assay variability .
  • Structural Confirmation : Use X-ray crystallography or 2D-NMR to verify compound identity, as impurities or stereochemical errors can skew results .

Q. What mechanistic insights can vibrational spectroscopy provide?

  • Methodological Answer :

  • Raman/IR Studies : Map vibrational modes to confirm protonation states or tautomeric forms. For ibuprofen, spectral shifts correlate with crystalline vs. amorphous phases .
  • In Situ Monitoring : Track reaction intermediates in real time (e.g., carboxylic acid deprotonation during synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.